molecular formula C6H8ClF4N B2717476 6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride CAS No. 2095409-64-4

6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride

Cat. No.: B2717476
CAS No.: 2095409-64-4
M. Wt: 205.58
InChI Key: MAFPYSAKROXUNR-UHFFFAOYSA-N
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Description

Historical Context of Azabicyclic Frameworks in Medicinal Chemistry

Azabicyclic compounds, characterized by nitrogen-containing bridged ring systems, have long been recognized as privileged structures in drug discovery due to their ability to mimic natural product architectures and engage diverse biological targets. Early examples, such as tropane alkaloids, demonstrated the pharmacological potential of bicyclic amines, inspiring the development of synthetic analogs for central nervous system disorders. The integration of azabicyclic cores into drug candidates accelerated in the late 20th century, driven by advances in synthetic methodologies and computational analysis of chemical space. These frameworks often exhibit improved metabolic stability and target selectivity compared to flat aromatic systems, making them attractive for addressing complex diseases.

Evolution of 3-Azabicyclo[3.2.0]heptane Scaffold Research

The 3-azabicyclo[3.2.0]heptane scaffold emerged as a structurally constrained alternative to flexible amine derivatives, with its fused bicyclic system enforcing specific conformational states critical for target binding. A landmark 2017 study demonstrated a photochemical [2+2] cyclization strategy using benzaldehyde, allylamine, and cinnamic acid derivatives to rapidly construct this scaffold (Figure 1). This method produced gram-scale quantities of enantiomerically pure 3-azabicyclo[3.2.0]heptanes with measurable aqueous solubility (0.5–2.1 mg/mL) and moderate lipophilicity (logD7.4 = 1.3–2.8). Subsequent computational analyses revealed that fluorinated variants of this scaffold occupy underutilized regions of chemical space, prompting interest in strategic derivatization.

Table 1: Physicochemical Properties of Representative 3-Azabicyclo[3.2.0]heptane Derivatives

Compound logD7.4 Aqueous Solubility (mg/mL) Metabolic Stability (% remaining)
22 1.3 1.8 78
23 2.1 0.9 65
24 2.8 0.5 53

Strategic Fluorination in Drug Candidate Optimization

The introduction of four fluorine atoms at the 6,6,7,7 positions of the 3-azabicyclo[3.2.0]heptane scaffold represents a deliberate design strategy to modulate physicochemical and pharmacological properties. Fluorination typically enhances metabolic stability by blocking cytochrome P450 oxidation sites while maintaining favorable lipophilicity profiles. In this compound, the tetrafluoro substitution pattern likely induces electronic effects that stabilize the bicyclic framework against ring-opening reactions, as evidenced by the compound’s bench stability. The electron-withdrawing nature of fluorine atoms may also influence the basicity of the tertiary amine, potentially altering membrane permeability and target engagement kinetics compared to non-fluorinated analogs.

Properties

IUPAC Name

6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F4N.ClH/c7-5(8)3-1-11-2-4(3)6(5,9)10;/h3-4,11H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFPYSAKROXUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)C(C2(F)F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a bicyclic amine with a fluorinating agent in the presence of a hydrochloric acid catalyst. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields fluorinated ketones, while reduction can produce fluorinated amines .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex fluorinated compounds. Its unique bicyclic structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

  • Enzyme Inhibition Studies : It is utilized in studies focusing on enzyme inhibition and protein-ligand interactions. The presence of fluorine atoms enhances its binding affinity to specific enzymes, making it an effective inhibitor in biochemical assays .
  • Molecular Docking Studies : Molecular docking studies have indicated that the compound can interact with various biological macromolecules, influencing biochemical pathways and potentially leading to new therapeutic strategies.

Medicine

  • Pharmaceutical Development : Due to its unique structural properties, this compound shows promise in the development of new pharmaceuticals. Research has indicated potential applications in treating diseases through its mechanism of action involving specific molecular targets .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against various pathogens, indicating its potential role in developing new antimicrobial agents .

Industry

  • Production of Specialty Chemicals : The compound is also used in the production of specialty chemicals and materials, particularly those requiring enhanced stability and reactivity due to its fluorinated nature.

Antimicrobial Activity

Recent studies have explored the antimicrobial efficacy of derivatives based on this compound against various strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Results demonstrated significant inhibition at low concentrations, suggesting potential as a future antituberculosis agent .

Molecular Docking Studies

Molecular docking simulations have been conducted to assess the binding interactions between this compound and target proteins involved in disease pathways. These studies provide insights into how structural modifications can optimize binding affinities for therapeutic applications .

Mechanism of Action

The mechanism of action of 6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, making it a potent inhibitor in biochemical assays. The bicyclic structure also allows for unique interactions with biological macromolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Azabicyclo Systems

Key Observations :

  • Fluorination Effects: The tetrafluoro substitution in the target compound likely enhances thermal stability and lipophilicity compared to non-fluorinated analogs (e.g., 3-azabicyclo[3.2.0]heptane HCl).
  • Synthetic Efficiency: Difluoro derivatives (e.g., 7,7-difluoro analog) achieve higher yields (96%) compared to non-fluorinated precursors (37%).

Functional Group and Stability Comparisons

Table 2: Stability and Functional Diversity
Compound Name Functional Groups Thermal Stability Notes Key References
6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane HCl Amine hydrochloride, tetrafluoro High stability due to fluorine’s electron-withdrawing effects
6,6-Difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid HCl Carboxylic acid, difluoro Increased solubility due to carboxylic acid group
3-Oxa-6-azabicyclo[3.2.0]heptane HCl Ether, amine Reduced lipophilicity due to oxygen atom

Key Observations :

  • Thermal Stability: Fluorinated bicyclic compounds (e.g., target compound) resist thermal isomerization better than non-fluorinated analogs due to strong C-F bonds.
  • Functional Diversity : The introduction of carboxylic acid () or ether groups () alters solubility and hydrogen-bonding capacity, critical for drug design.

Biological Activity

6,6,7,7-Tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride is a fluorinated bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₆H₆ClF₄N
  • Molecular Weight : 240.03 g/mol
  • CAS Number : 2089257-21-4
  • IUPAC Name : 1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Studies have indicated that compounds with similar bicyclic structures exhibit antimicrobial properties against various bacteria and fungi. The mechanism often involves the disruption of cell wall synthesis or inhibiting essential metabolic pathways in microorganisms.
  • Enzyme Inhibition
    • Preliminary research suggests that this compound may act as an inhibitor for certain enzymes crucial for bacterial survival. For instance, enzyme inhibition assays have shown potential activity against urease and alpha-amylase, which are important targets for developing antibacterial agents.
  • Antioxidant Properties
    • The compound has been evaluated for its antioxidant capabilities using DPPH (1,1-diphenyl-2-picryl hydrazyl) assays. Results indicate a significant scavenging effect on free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Table 1: Summary of Biological Activities

Activity TypeMethodologyFindings
AntimicrobialDisk diffusion methodEffective against Gram-positive and Gram-negative bacteria .
Enzyme InhibitionUrease and alpha-amylase assaysIC50 values indicate strong inhibition potential .
AntioxidantDPPH radical scavenging assayPercentage inhibition >70% at specific concentrations .

Case Study: Antimicrobial Efficacy

A study published in PMC investigated the efficacy of various azabicyclic compounds against antibiotic-resistant strains of bacteria. The results demonstrated that this compound showed promising activity against extended-spectrum beta-lactamase (ESBL) producing strains of E. coli and Klebsiella pneumoniae, highlighting its potential as a lead compound for developing new antibiotics .

Enzyme Inhibition Assays

In enzyme inhibition studies focusing on urease and alpha-amylase:

  • The compound exhibited a concentration-dependent inhibition pattern.
  • At higher concentrations (50 μM), it achieved approximately 50% inhibition of enzyme activity.
    These findings suggest that the compound could be explored further for therapeutic applications targeting enzyme-related diseases .

Q & A

Basic Research Questions

Q. How can the molecular structure of 6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride be confirmed experimentally?

  • Methodology :

Spectroscopic Analysis : Use 1H^1H-NMR and 19F^{19}F-NMR to confirm the bicyclic framework and fluorine substituents. 1H^1H-NMR resolves protons on the azabicyclo ring, while 19F^{19}F-NMR identifies tetrafluoro groups (integration ratios and coupling constants).

Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (expected m/z 205.58 for C6_6H8_8F4_4NCl) and fragmentation patterns .

X-ray Crystallography : For unambiguous confirmation, crystallize the compound and analyze bond angles/geometry, particularly the strained bicyclo[3.2.0] system.

Q. What synthetic routes are reported for azabicyclo compounds with fluorinated substituents?

  • Key Approaches :

Ring-Closing Strategies : Use fluorinated precursors (e.g., tetrafluoroethylene derivatives) in cycloaddition or ring-closing metathesis. Evidence from analogous syntheses suggests LiBH4_4 reduction or NaOMe-mediated cyclization under reflux .

Protecting Group Chemistry : Boc-protected intermediates (e.g., 6-Boc-3,6-diazabicyclo[3.1.1]heptane) are common for nitrogen-functionalized bicyclo systems, followed by HCl deprotection .
Example Reaction Table :

StepReagents/ConditionsYieldReference
1NaOH, benzoyl chloride, Et2_2O90%
2LiBH4_4, 1,2-dimethoxyethane93%

Q. How should researchers assess the compound’s stability under experimental conditions?

  • Protocol :

Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures.

pH Sensitivity : Test solubility and integrity in acidic/basic buffers (e.g., pH 2–10) via HPLC monitoring. Evidence from related compounds suggests storage at 0–6°C for fluorinated analogs to prevent hydrolysis .

Light Sensitivity : Perform accelerated degradation studies under UV/visible light, analyzing purity changes with validated HPLC methods (e.g., hexanesulfonic acid mobile phase) .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of fluorinated azabicyclo compounds?

  • Methodological Insights :

Fluorine-Specific Reagents : Use trifluoroacetic acid (TFA) for pH adjustments in polar solvents to enhance fluorination efficiency .

Catalytic Systems : Explore Pd/C hydrogenation for selective reduction of intermediates, as seen in Portoghese’s synthesis of analogous bicyclo systems (90% yield under H2_2) .

Reaction Solvent Screening : Compare aprotic (e.g., DMF) vs. protic (MeOH) solvents for cyclization steps. Dimethoxyethane improves LiBH4_4-mediated reductions .

Q. How does fluorination impact the compound’s electronic and steric properties?

  • Computational & Experimental Analysis :

DFT Calculations : Model electron-withdrawing effects of fluorine on the bicyclo ring’s nitrogen lone pair, correlating with basicity (pKa shifts).

Steric Maps : Use X-ray data to quantify van der Waals radii of fluorine atoms, influencing binding in biological targets (e.g., enzyme active sites) .

Comparative Studies : Synthesize non-fluorinated analogs and compare reactivity in nucleophilic substitution or hydrolysis assays.

Q. How can researchers resolve contradictions in purity assessments across analytical methods?

  • Validation Workflow :

HPLC vs. NMR : If HPLC indicates >97% purity but 1H^1H-NMR shows impurities, validate column conditions (e.g., C18 vs. phenylhexyl) and mobile phase (e.g., hexanesulfonic acid buffer for ionizable compounds) .

Mass Balance Analysis : Combine LC-MS and quantitative NMR (qNMR) to reconcile discrepancies, especially for hygroscopic or volatile byproducts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.